6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
Description
Properties
IUPAC Name |
6-piperidin-4-yl-1,2,3,4-tetrahydroisoquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-14-10-16-8-5-13(14)9-12(1)11-3-6-15-7-4-11;;/h1-2,9,11,15-16H,3-8,10H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOBSNRUSHWRGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC3=C(CNCC3)C=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate precursors to form the desired structure. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve optimal yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. The process is carefully controlled to ensure consistency and purity of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has shown promise in medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.
Mechanism of Action
The mechanism by which 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The pharmacological and physicochemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituents. Below is a comparative analysis:
Pharmacological Profiles
- PPARγ Agonism : Derivatives with tetrazole or oxazole substituents (e.g., Compound 26s) exhibit potent PPARγ partial agonist activity, whereas the target compound lacks these groups, suggesting reduced efficacy in this pathway .
- Opioid Receptor Interaction : Compound 34’s carboxamide and hydroxy groups confer κ-opioid receptor selectivity, a feature absent in the target compound due to differing substituents .
Physicochemical Properties
Key Research Findings
- Selectivity vs. Potency : While the target compound’s piperidinyl group may enhance binding to amine receptors, its lack of PPARγ-activating substituents (e.g., tetrazole) limits its utility in metabolic disorders .
- Safety Considerations : Structural analogs like MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) highlight the critical impact of substituents on neurotoxicity, underscoring the need for rigorous safety profiling .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride, and how can its purity be validated?
- Methodological Answer : The synthesis typically involves coupling piperidine derivatives with tetrahydroisoquinoline scaffolds via reductive amination or nucleophilic substitution. Key reagents include sodium borohydride (reduction) or hydrogen peroxide (oxidation), depending on the functional group transformations required . Purity validation employs HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm molecular weight and absence of side products. Nuclear magnetic resonance (NMR; ¹H and ¹³C) is critical for structural elucidation, particularly to verify the absence of regioisomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : While specific safety data for this compound is limited, general protocols for similar dihydrochloride salts include:
- Use of fume hoods and PPE (gloves, lab coats, goggles) to prevent inhalation or skin contact.
- Storage in airtight containers at 2–8°C under inert gas (e.g., argon) to avoid hygroscopic degradation.
- Emergency measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .
Q. How is the compound’s solubility profile determined, and which solvents are optimal for biological assays?
- Methodological Answer : Solubility is assessed via shake-flask method in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). For cellular assays, stock solutions in DMSO (≤1% v/v) are preferred to avoid cytotoxicity. Aqueous solubility is enhanced using cyclodextrin-based formulations or co-solvents like polyethylene glycol (PEG-400) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energy-efficient pathways. Coupled with cheminformatics tools (e.g., ICReDD’s reaction path search), researchers can narrow optimal conditions (temperature, solvent, catalyst) before experimental validation . For example, density functional theory (DFT) at the B3LYP/6-31G* level has been used to model piperidine ring conformations in similar compounds .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., cell line heterogeneity, incubation time). Mitigation strategies:
- Standardize protocols using guidelines like NIH’s Assay Guidance Manual.
- Validate target engagement via orthogonal methods (e.g., SPR for binding affinity, enzymatic assays for inhibition).
- Control for off-target effects using CRISPR knockouts or competitive inhibitors .
Q. How can statistical design of experiments (DoE) improve yield in large-scale synthesis?
- Methodological Answer : DoE (e.g., factorial or Box-Behnken designs) identifies critical parameters (e.g., reagent stoichiometry, temperature). For instance, a 3² factorial design can optimize coupling reactions by varying equivalents of piperidine precursors and reaction time, reducing trial runs by 50% while maximizing yield . Response surface methodology (RSM) further refines nonlinear relationships between variables .
Q. What advanced techniques characterize the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kₐ, k_d) using immobilized receptors.
- Cryo-EM : Resolves binding conformations at near-atomic resolution for structural insights.
- Fluorescence Polarization : Measures displacement of fluorescent ligands in competitive assays .
Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?
- Methodological Answer :
- Microsomal Stability Assay : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) via LC-MS/MS.
- Caco-2 Permeability : Assess intestinal absorption using monolayer transepithelial electrical resistance (TEER).
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (fu) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
